N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide
Description
N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused imidazo[2,1-b]thiazole core linked to a naphthalene sulfonamide moiety. The imidazothiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and enzyme-modulating applications .
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c25-28(26,19-10-7-15-3-1-2-4-17(15)13-19)23-18-8-5-16(6-9-18)20-14-24-11-12-27-21(24)22-20/h1-10,13-14,23H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFGRJPQJCJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazothiazole core, which is then coupled with a naphthalenesulfonamide derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high consistency.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in acid/base-mediated hydrolysis and nucleophilic substitution:
Hydrolysis
-
Acidic Conditions : The sulfonamide bond undergoes cleavage in concentrated HCl (6 M) at 100°C for 6–8 hours, yielding naphthalene-2-sulfonic acid and the corresponding amine .
-
Basic Conditions : Treatment with NaOH (2 M) at 80°C results in partial hydrolysis to sulfonate salts .
Nucleophilic Substitution
-
The sulfur atom in the sulfonamide group can act as an electrophilic center. Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF at 60°C produces N-alkylated derivatives :
Functionalization via Condensation Reactions
The aromatic amine in the dihydroimidazothiazole moiety participates in multicomponent reactions (MCRs):
Knoevenagel-Michael Addition
-
Reacting with aldehydes (e.g., benzaldehyde) and β-ketoesters (e.g., ethyl acetoacetate) under protic acid catalysis (e.g., acetic acid) forms fused pyrimidine derivatives :
Mechanistic Pathway
-
Imine formation between the amine and aldehyde.
-
Michael addition of β-ketoester to the imine.
Electrophilic Aromatic Substitution
The naphthalene ring undergoes nitration and halogenation:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hours | 5-Nitro-naphthalene sulfonamide | 65% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C, 1 hour | 6-Bromo-naphthalene sulfonamide | 72% |
Heterocycle-Specific Reactions
The 2,3-dihydroimidazo[2,1-b]thiazole core exhibits unique reactivity:
Ring-Opening Oxidation
-
Treatment with H₂O₂ in acetic acid at 70°C oxidizes the thiazole ring to a sulfonic acid derivative.
-
Mechanism :
-
Epoxidation of the dihydroimidazole ring.
-
Acid-catalyzed ring opening to form sulfonic acid.
-
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst introduces aryl groups at the 6-position of the thiazole ring :
Synthetic Modifications for Pharmacological Optimization
Key reactions used to enhance bioactivity include:
Sulfonamide Alkylation
-
Reaction with benzyl chlorides (e.g., 4-fluorobenzyl chloride) introduces lipophilic groups, improving blood-brain barrier penetration :
Conditions : KI, K₂CO₃, DMF, 60°C, 6 hours; yields 80–90% .
Sulfonyl Chloride Intermediate
Stability Under Physiological Conditions
-
pH-Dependent Degradation : Stable at pH 7.4 (PBS buffer, 37°C, 48 hours) but degrades rapidly at pH < 3 (gastric conditions).
-
Metabolic Oxidation : Cytochrome P450-mediated oxidation of the naphthalene ring forms 1,2-epoxide intermediates, as confirmed by LC-MS .
Comparative Reaction Yields
| Reaction Type | Catalyst/Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonamide alkylation | K₂CO₃/KI | 60°C | 6 h | 85% |
| Pyrimidine fusion (MCR) | Acetic acid | Reflux | 18 h | 78% |
| Suzuki coupling | Pd(PPh₃)₄ | 80°C | 12 h | 65% |
Scientific Research Applications
Molecular Formula
- Molecular Formula : C18H16N4O2S
- Molecular Weight : 372.41 g/mol
Biological Applications
1. Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole rings exhibit notable anticancer properties. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. For instance, similar compounds have shown effectiveness against various cancer cell lines by disrupting cellular processes essential for tumor growth.
2. Antimicrobial Properties
The presence of the thiazole ring suggests potential antimicrobial activity. Studies have demonstrated that derivatives of thiazole can inhibit the growth of bacteria and fungi, making this compound a candidate for further exploration in antimicrobial therapy.
3. Enzyme Inhibition
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide may target specific enzymes involved in disease pathways. Research into enzyme inhibitors has highlighted the role of similar structures in modulating enzymatic activity linked to various diseases, including cancer and infectious diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and signaling proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole Cores
N-[2-[3-[[(3R)-3-Hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide (SIRT1 Agonist)
- Key Differences :
- Replaces the sulfonamide group with a carboxamide.
- Introduces a 3-hydroxypyrrolidinylmethyl substituent on the imidazothiazole.
- SAR Insight : The carboxamide linker may reduce electronegativity compared to sulfonamide, altering target specificity. The hydroxypyrrolidine group enhances solubility and hydrogen-bonding capacity .
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives
- Example Compound : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (IC50 = 1.2–1.4 μM) .
- Key Differences :
- Methylsulfonylphenyl substituent instead of naphthalene sulfonamide.
- N,N-dimethylamine side chain.
- Biological Activity : Exhibits potent enzyme inhibition (IC50 ~1.2–1.4 μM), likely targeting kinases or proteases .
ND-11564 (2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide)
- Key Differences: Trifluoromethylphenoxybenzyl group replaces naphthalene sulfonamide. Methyl substituents on the imidazothiazole core.
- Biological Activity : Designed for anti-infective applications; the trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism .
- SAR Insight : The carboxamide linker and trifluoromethyl group synergize to enhance target affinity and pharmacokinetic properties .
Functional Analogues with Sulfonamide Groups
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Derivatives
- Synthesis : Copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes .
- Key Differences :
- Triazole ring instead of imidazothiazole.
- Acetamide linker with naphthaleneoxy groups.
- Biological Activity : Demonstrated antibacterial and antifungal activity, though less potent than imidazothiazole-based compounds .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Synthesis : Friedel-Crafts acylation followed by cyclization in basic media .
- Key Differences :
- Triazole-thione core with phenylsulfonyl substituents.
- Fluorine atoms enhance electronegativity.
- Biological Activity : Anticancer and anti-inflammatory applications; fluorine atoms improve bioavailability .
Pharmacological Analogues with Antimicrobial Activity
Delamanid ((2R)-2-Methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b][1,3]oxazole)
- Key Differences :
- Oxazole instead of thiazole.
- Nitro and trifluoromethoxy groups critical for prodrug activation.
- Biological Activity : Prodrug targeting mycobacterial cell wall synthesis; used for multidrug-resistant tuberculosis .
- SAR Insight : The nitro group is essential for intracellular activation, while the trifluoromethoxy group enhances membrane penetration .
Comparative Data Table
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a naphthalene sulfonamide core, which is known for its biological relevance. The imidazo[2,1-b]thiazole moiety contributes to its pharmacological profile. The presence of the sulfonamide group enhances its potential as a therapeutic agent.
Biological Activities
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that naphthalene-2-sulfonamide derivatives demonstrated moderate to significant antibacterial activity against multiple pathogens .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Naphthalene-2-sulfonamide | E. coli | Moderate |
| Naphthalene-2-sulfonamide derivatives | Staphylococcus aureus | Significant |
| Naphthalene-2-sulfonamide analogs | Pseudomonas aeruginosa | Moderate |
2. Antitumor Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies showed that related sulfonamides can inhibit the growth of various cancer cells, potentially through mechanisms involving enzyme inhibition and interference with growth signaling pathways. For example, IC50 values for certain thiazole-containing compounds were reported below 2 µg/mL against different cancer cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole derivative | Jurkat | 1.61 ± 1.92 |
| Thiazole derivative | HT29 | 1.98 ± 1.22 |
| This compound | A431 | TBD |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Antiviral Properties : Some sulfonamides exhibit antiviral activity by targeting viral enzymes or receptors .
Case Studies
Case Study 1: Antitumor Efficacy
A recent study assessed the antitumor efficacy of a related sulfonamide in human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial potential of naphthalene sulfonamides was evaluated against clinical isolates of bacteria. The results highlighted their efficacy in inhibiting bacterial growth, suggesting their potential as therapeutic agents in treating infections .
Q & A
Q. What are the established synthetic routes for N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Construction of the imidazo[2,1-b]thiazole core via cyclization of thioamide intermediates with α-haloketones under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Coupling the imidazo[2,1-b]thiazole moiety to the naphthalene sulfonamide group using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Catalysts like Pd(PPh₃)₄ and ligands (e.g., XPhos) are critical for regioselectivity .
- Key Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, optimize reaction time (6–12 hours), and use TLC/GC-MS for progress monitoring. Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How can the molecular structure and purity of this compound be validated?
- Methodological Answer :
- X-ray Crystallography : For absolute conformation analysis, use SHELX or SIR97 software for structure refinement. Ensure high-quality single crystals via slow evaporation in DMSO/EtOH mixtures .
- NMR Spectroscopy : Confirm regiochemistry using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals include aromatic protons (δ 7.2–8.4 ppm), sulfonamide NH (δ ~10.5 ppm), and dihydroimidazo-thiazole protons (δ 3.5–4.5 ppm) .
- HRMS and IR : Validate molecular weight (e.g., [M+H]⁺) and functional groups (e.g., sulfonamide S=O at ~1300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values) for this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies), incubation times, and controls (e.g., DMSO vehicle). Cross-validate with orthogonal assays (e.g., Western blot for apoptosis vs. MTT for viability) .
- SAR Analysis : Compare analogs (e.g., substituents on the naphthalene or thiazole rings) to identify structural determinants of activity. For example, electron-withdrawing groups on the sulfonamide may enhance kinase inhibition .
- Data Normalization : Account for batch-to-batch purity variations (HPLC ≥95%) and solvent effects (e.g., aqueous solubility limitations) .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP, improving aqueous solubility. Use in silico tools (e.g., SwissADME) to predict changes .
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. For example, methyl substituents on the dihydroimidazo-thiazole may reduce CYP3A4-mediated oxidation .
- Blood-Brain Barrier Penetration : Modify sulfonamide substituents to balance molecular weight (<450 Da) and hydrogen-bond donors (≤3) for CNS-targeted applications .
Q. How should researchers address crystallographic disorder in X-ray structures of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and low-temperature (100 K) measurements to minimize thermal motion .
- Refinement Techniques : Apply SHELXL’s PART and SIMU instructions to model disordered regions (e.g., flexible dihydroimidazo-thiazole rings). Use SQUEEZE in PLATON to account for solvent-accessible voids .
- Validation Tools : Check R-factors (R₁ < 0.05), electron density maps (residual density < 0.5 eÅ⁻³), and CIF files via checkCIF .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Dosage Calibration : Adjust in vitro IC₅₀ values for plasma protein binding (e.g., >90% binding may reduce free drug concentration in vivo) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
- Tumor Microenvironment Factors : Model hypoxia or stromal interactions using 3D spheroid assays to bridge in vitro-in vivo gaps .
Structural and Functional Analogues
Key Software and Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
